molecular formula C15H24O2 B1449528 Ethyl 3-ethyladamantane-1-carboxylate CAS No. 2227107-25-5

Ethyl 3-ethyladamantane-1-carboxylate

Cat. No.: B1449528
CAS No.: 2227107-25-5
M. Wt: 236.35 g/mol
InChI Key: UHPCMWMDJGVVNI-UHFFFAOYSA-N
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Description

Ethyl 3-ethyladamantane-1-carboxylate is a synthetic organic compound belonging to the adamantane family It is characterized by its rigid, cage-like structure, which imparts unique chemical properties

Mechanism of Action

Target of Action

Ethyl 3-ethyladamantane-1-carboxylate primarily targets viruses, including herpes simplex virus, vaccinia viruses, and adenovirus . These viruses are responsible for a variety of diseases in humans, ranging from skin infections to severe systemic diseases.

Mode of Action

It has been found to have high antiviral activity against the aforementioned viruses . This suggests that the compound may interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating within host cells.

Biochemical Pathways

By inhibiting viral replication, it prevents the spread of the virus within the host organism, thereby mitigating the effects of the viral infection .

Pharmacokinetics

Given its potent antiviral activity, it is likely that the compound is able to reach its viral targets in sufficient concentrations to exert its effects .

Result of Action

The primary result of the action of this compound is the inhibition of viral replication. This leads to a decrease in the viral load within the host organism, which can alleviate the symptoms of the viral infection and potentially lead to the elimination of the virus from the host .

Biochemical Analysis

Biochemical Properties

Ethyl 3-ethyladamantane-1-carboxylate plays a significant role in biochemical reactions, particularly in antiviral activities. It interacts with various enzymes and proteins, including viral polymerases and proteases, inhibiting their function and thereby preventing viral replication. The compound’s interaction with these biomolecules is primarily through binding to active sites, leading to enzyme inhibition. Additionally, this compound has been shown to interact with cellular receptors, modulating immune responses and enhancing antiviral defense mechanisms .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. The compound also affects gene expression by altering the transcriptional activity of various genes involved in immune responses and antiviral defense. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to viral polymerases and proteases, inhibiting their activity and preventing viral replication. It also interacts with cellular receptors, modulating immune responses and enhancing antiviral defense mechanisms. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of immune responses. The compound’s efficacy may decrease over time due to potential resistance development in viral populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antiviral activity with minimal toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antiviral activity. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, leading to the formation of active metabolites. These metabolites further interact with viral enzymes and cellular receptors, enhancing the compound’s antiviral effects. Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to altered metabolite levels and reduced energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound localizes to specific cellular compartments, including the cytoplasm and nucleus, where it exerts its antiviral effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with viral enzymes and cellular receptors. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing this compound to these compartments. The compound’s subcellular localization is essential for its antiviral activity and modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-ethyladamantane-1-carboxylate typically involves the following steps:

  • Adamantane Derivation: The process begins with adamantane, a tricyclic hydrocarbon.

  • Functionalization: Adamantane undergoes functionalization to introduce the carboxylate group. This can be achieved through various methods, such as halogenation followed by carboxylation.

  • Esterification: The carboxylate group is then converted to its ethyl ester form through esterification, using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethyladamantane-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The adamantane core can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups attached to the adamantane core.

  • Substitution: Substitution reactions can introduce different substituents onto the adamantane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Adamantane derivatives with increased oxygen content.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Adamantane derivatives with different substituents.

Scientific Research Applications

Ethyl 3-ethyladamantane-1-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: Its rigid structure makes it useful in studying molecular interactions and biological processes.

  • Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 3-ethyladamantane-1-carboxylate is compared with other similar compounds, such as:

  • Adamantane: The parent compound with a simpler structure.

  • Ethyl 1-adamantylacetate: A related ester with a different substitution pattern.

  • 3-ethyladamantane-1-carboxylic acid: The carboxylic acid form without the ethyl ester group.

Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

ethyl 3-ethyladamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)13(16)17-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCMWMDJGVVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227107-25-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227107-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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